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Compound of Interest

7-lodo-2H-benzo[b][1,4]oxazin-
3(4H)-one

Cat. No.: B1399406

Compound Name:

An In-depth Technical Guide to 7-lodo-2H-benzo[b][1][2]oxazin-3(4H)-one: Properties,
Synthesis, and Applications

Introduction

The 2H-benzo[b][1]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif in medicinal
chemistry and materials science.[3] Its rigid, planar structure and the presence of hydrogen
bond donors and acceptors make it an attractive core for designing molecules with diverse
biological activities.[3] Derivatives of this scaffold have shown promise as anticancer,
antibacterial, antiviral, and anticonvulsant agents, among others.[3] The introduction of a
halogen, such as iodine, at the 7-position of this scaffold creates a versatile synthetic handle for
further functionalization, particularly through transition-metal-catalyzed cross-coupling
reactions. This guide provides a comprehensive overview of the chemical properties, synthesis,
and potential applications of 7-lodo-2H-benzol[b][1][2]oxazin-3(4H)-one, a key intermediate for
the development of novel therapeutics and functional materials.

Physicochemical Properties

The physicochemical properties of 7-lodo-2H-benzo[b][1][2]oxazin-3(4H)-one are summarized
in the table below. While experimental data for some properties are not readily available in the
public domain, predicted values and data from chemical suppliers offer valuable insights.
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Property Value Source
Molecular Formula C8H6INO2 [4]
Molecular Weight 275.04 g/mol [4]
CAS Number 874840-87-6 [4][5]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available

Sparingly soluble in water;
Solubility soluble in organic solvents like

DMSO and DMF (predicted)

12.42 + 0.20 (predicted for a
pKa [6]

related isomer)

Spectroscopic Data:

Detailed experimental spectroscopic data (*H NMR, 3C NMR, IR, Mass Spectrometry) for 7-

lodo-2H-benzo[b][1][2]oxazin-3(4H)-one are not extensively reported in peer-reviewed

literature. However, based on the known spectra of related benzoxazinone derivatives, the

following characteristic signals can be anticipated:

e 1H NMR: Aromatic protons on the benzene ring would appear as doublets and doublets of

doublets in the range of d 6.5-8.0 ppm. The methylene protons of the oxazine ring would

likely be a singlet around & 4.6 ppm, and the NH proton would be a broad singlet further

downfield.

e 13C NMR: The carbonyl carbon of the lactam would be the most downfield signal, typically

above & 160 ppm. Aromatic carbons would appear in the  110-150 ppm region, with the

carbon bearing the iodine atom showing a characteristic upfield shift compared to its non-

iodinated counterpart. The methylene carbon would be observed around & 67 ppm.

e |R: Characteristic peaks would include a strong C=0 stretch for the lactam carbonyl around

1680 cm~1, an N-H stretch around 3200 cm~1, and C-O-C stretching in the fingerprint region.
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Synthesis of 7-lodo-2H-benzo[b][1][2]oxazin-3(4H)-
one

The synthesis of the 2H-benzo[b][1][2]oxazin-3(4H)-one core generally involves the cyclization
of a 2-aminophenol derivative with a two-carbon electrophile.[7] For the synthesis of the 7-iodo
derivative, a common starting material would be 2-amino-5-iodophenol. A plausible and efficient
synthetic route is the N-acylation of 2-amino-5-iodophenol with chloroacety! chloride, followed
by an intramolecular Williamson ether synthesis (cyclization) under basic conditions.

Proposed Synthetic Workflow

Acylation

2-Amino-5-iodophenol (e.g., B3N, DCM)
>
» | N-(2-hydroxy-4-iodophenyl)-2-chloroacetamide
Chloroacetyl chloride

Intramolecular Cyclization
.9., K2CO3, Acetone

7-lodo-2H-benzo[b]oxazin-3(4H)-one

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 7-lodo-2H-benzo[bJoxazin-3(4H)-one.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-hydroxy-4-iodophenyl)-2-chloroacetamide

» To a stirred solution of 2-amino-5-iodophenol (1.0 eq) in a suitable aprotic solvent (e.g.,
dichloromethane or tetrahydrofuran) at 0 °C, add a non-nucleophilic base such as
triethylamine (1.1 eq).

o Slowly add chloroacetyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the
temperature at O °C.

» Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the
reaction progress by thin-layer chromatography (TLC).

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/22137848/
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzoxazinones.shtm
https://www.researchgate.net/publication/230548261_First_syntheses_of_natural_products_with_the_27-dihydroxy-2H-14-benzoxazin-34H-one_skeleton
https://www.benchchem.com/product/b1399406?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1399406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Upon completion, quench the reaction with water and extract the product with an organic
solvent (e.g., ethyl acetate).

» Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield the crude intermediate. Purification can be achieved by
column chromatography on silica gel.

Step 2: Synthesis of 7-lodo-2H-benzo[b][1][2]oxazin-3(4H)-one

e Dissolve the crude N-(2-hydroxy-4-iodophenyl)-2-chloroacetamide (1.0 eq) in a polar aprotic
solvent such as acetone or dimethylformamide.

e Add a base, for example, potassium carbonate (2.0 eq), to the solution.

e Heat the reaction mixture to reflux (typically 50-80 °C depending on the solvent) and stir for
8-12 hours, monitoring by TLC.

 After the reaction is complete, cool the mixture to room temperature and filter off the
inorganic salts.

o Concentrate the filtrate under reduced pressure. The resulting crude product can be purified
by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column
chromatography to afford pure 7-lodo-2H-benzo[b][1][2]oxazin-3(4H)-one.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 7-lodo-2H-benzo[b][1][2]oxazin-3(4H)-one is dominated by two key
features: the carbon-iodine bond on the aromatic ring and the lactam functionality.

1. Reactions at the 7-Position (C-I Bond):

The iodine atom at the 7-position is an excellent leaving group, making this position highly
amenable to various palladium-catalyzed cross-coupling reactions. This allows for the
introduction of a wide range of substituents, significantly expanding the chemical diversity of
the benzoxazinone scaffold.

» Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or
vinyl groups.
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» Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding alkynyl
derivatives.

» Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the
synthesis of 7-amino substituted derivatives.

» Heck Coupling: Reaction with alkenes to form C-C bonds, introducing vinyl groups.
 Stille Coupling: Reaction with organostannanes to form C-C bonds.

o Carbonylation Reactions: Insertion of carbon monoxide to generate carboxylic acid
derivatives, esters, or amides.[2]

7-lodo-2H-benzo[b]oxazin-3(4H)-one

[ Suzuki Coupling
(

Sonogashira Coupling
R-B(OH)2, Pd catalyst) (R-C=CH, Pd/Cu catalyst)

Buchwald-Hartwig Amination
(R2NH, Pd catalyst)

7-Aryl/Vinyl Derivative G-Alkynyl Derivativea 7-Amino Derivative

Click to download full resolution via product page
Caption: Key cross-coupling reactions of 7-lodo-2H-benzo[b]oxazin-3(4H)-one.
2. Reactions of the Lactam Ring:

The lactam ring contains an amide bond that can be susceptible to hydrolysis under strong
acidic or basic conditions. The N-H proton is weakly acidic and can be deprotonated with a
strong base, allowing for N-alkylation or N-arylation.

Potential Applications in Drug Discovery and
Materials Science
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While specific biological data for 7-lodo-2H-benzo[b][1][2]oxazin-3(4H)-one is scarce, the
extensive research on its derivatives points to several promising areas of application.

» Oncology: Many benzoxazinone derivatives have been investigated as anticancer agents.
For instance, compounds with a 1,2,3-triazole moiety linked to the 7-position of the
benzoxazinone core have been shown to induce DNA damage in tumor cells.[8][9] The 7-
iodo precursor is an ideal starting point for synthesizing such libraries of compounds via click
chemistry (after conversion to an azide or alkyne).

» Antithrombotic Agents: Several studies have reported the synthesis of 2H-benzo[b][1]
[2]oxazin-3(4H)-one derivatives as potent platelet aggregation inhibitors.[1][10] The ability to
easily modify the 7-position allows for the exploration of structure-activity relationships (SAR)
to optimize potency and selectivity.

e Anticonvulsants: 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and
evaluated for their anticonvulsant activities.[11] The 7-iodo derivative provides a direct route
to these and other N-substituted analogs through Buchwald-Hartwig amination.

o Organic Electronics: The rigid, planar structure of the benzoxazinone core, combined with
the potential for extensive 1t-conjugation through substituents introduced at the 7-position,
makes these compounds interesting candidates for organic electronic materials, such as
organic light-emitting diodes (OLEDS) or organic photovoltaics (OPVSs).

Conclusion

7-lodo-2H-benzo[b][1][2]oxazin-3(4H)-one is a valuable and versatile chemical intermediate. Its
synthesis is achievable through straightforward, well-established chemical transformations. The
true power of this molecule lies in the synthetic handle provided by the 7-iodo substituent,
which opens up a vast chemical space for the development of novel compounds through
modern cross-coupling methodologies. Given the proven biological potential of the
benzoxazinone scaffold, this iodo-derivative serves as a critical building block for researchers
in drug discovery and materials science, enabling the creation of new molecular entities with
tailored properties and functions. Further investigation into the specific properties and biological
activities of this compound and its immediate derivatives is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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